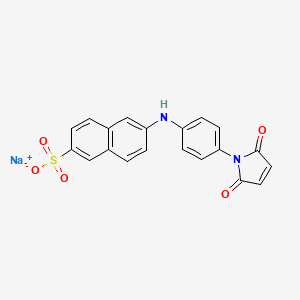

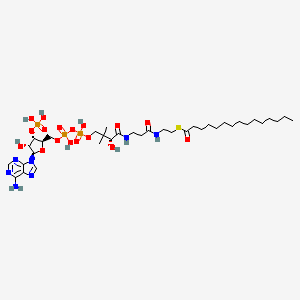

![molecular formula C39H64N7O18P3S B1260714 OPC8-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1260714.png)

OPC8-CoA; (Acyl-CoA); [M+H]+

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

OPC8-CoA is an organic molecule.

Scientific Research Applications

Functional Analysis of Acyl-Coenzyme A Synthetase Family

- Study Focus : This research explored the activities of various carboxylic acid-activating enzymes in Arabidopsis thaliana, including those closely related to 4-coumarate:CoA ligases with unknown activities.

- Findings : The study uncovered that these enzymes, including one that showed OPC-8:CoA ligase activity, are essential in jasmonic acid biosynthesis by initiating the beta-oxidative chain shortening of carboxylic acid side chains of its precursors. This particular enzyme was found to be localized in peroxisomes and is activated in response to wounding or infection (Kienow et al., 2008).

Comprehensive Analysis of Acyl-Coenzyme A

- Study Focus : A two-dimensional liquid chromatography method coupled with high-resolution mass spectrometry was designed to analyze short-, medium-, and long-chain acyl-CoAs.

- Findings : This methodology allowed for improved resolution and sensitivity in detecting and distinguishing acyl-CoAs, including those with low abundance. It was applied in the metabolomics study of malignant glioma cells, revealing insights into metabolic differences related to acyl-CoAs (Wang et al., 2017).

Analysis of Cellular and Tissue Medium- and Long-Chain Acyl-Coenzyme A Thioesters

- Study Focus : Employing stable isotope dilution liquid chromatography/mass spectrometry for the quantification of medium- and long-chain acyl-CoAs.

- Findings : The study highlights the challenges and solutions in analyzing these acyl-CoAs, providing insights into their concentration in cells and tissues, which is crucial for understanding metabolic disorders and cellular metabolism (Snyder et al., 2014).

Acyl-CoA Dehydrogenases: A Mechanistic Overview

- Study Focus : This research provided an overview of the mechanisms of acyl-CoA dehydrogenases, enzymes that catalyze the alpha,beta-dehydrogenation of fatty acid acyl-CoA conjugates.

- Findings : The paper discusses the catalytic mechanisms, specificity, and electron transfer processes in these enzymes, providing a deeper understanding of their role in fatty acid metabolism (Ghisla & Thorpe, 2004).

Acyl-CoA Metabolism and Partitioning

- Study Focus : Examining the synthesis, regulation, and metabolic roles of long-chain fatty acyl-coenzyme As (CoAs).

- Findings : This study delves into the diverse metabolic fates of acyl-CoAs and their influence on metabolic enzymes, signaling pathways, and the pathogenesis of metabolic diseases (Grevengoed et al., 2014).

properties

Molecular Formula |

C39H64N7O18P3S |

|---|---|

Molecular Weight |

1043.9 g/mol |

IUPAC Name |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 8-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]octanethioate |

InChI |

InChI=1S/C39H64N7O18P3S/c1-4-5-9-13-26-25(15-16-27(26)47)12-10-7-6-8-11-14-30(49)68-20-19-41-29(48)17-18-42-37(52)34(51)39(2,3)22-61-67(58,59)64-66(56,57)60-21-28-33(63-65(53,54)55)32(50)38(62-28)46-24-45-31-35(40)43-23-44-36(31)46/h5,9,23-26,28,32-34,38,50-51H,4,6-8,10-22H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/b9-5-/t25-,26-,28+,32+,33+,34?,38+/m0/s1 |

InChI Key |

JZIQDJLBFKTBAK-NGMBVTCHSA-N |

Isomeric SMILES |

CC/C=C\C[C@H]1[C@H](CCC1=O)CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

SMILES |

CCC=CCC1C(CCC1=O)CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3,4-dimethylphenyl)propyl]-2-(4-hydroxy-3-methoxyphenyl)acetamide](/img/structure/B1260633.png)

![[(3aR,4R,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-(hydroxymethyl)but-2-enoate](/img/structure/B1260635.png)

![3-methoxy-5-methyl-3-oxo-8,8a-dihydro-1H-furo[3,4-e][1,3,2]dioxaphosphepin-6-one](/img/structure/B1260636.png)

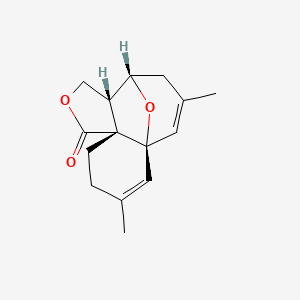

![(1S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1260640.png)